Compound Description: This compound, also referred to as pGlu-SA in the paper, is a novel sulfamide adenosine derivative. It features a pyroglutamyl fragment (pGlu) and is a member of the aminoacyl sulfamide family. These compounds are known to be high-affinity inhibitors of aminoacyl tRNA synthetase activity.
Relevance: This compound shares the 5-oxopyrrolidine-2-carboxamide moiety with N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide. Both compounds incorporate this specific structural element, indicating a potential relationship in their biological activity or mechanism of action.
N-[4-[2-(2-Amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid (2) and N-[2-Amino-4-ethyl-6-methyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (4)
Compound Description: These compounds are novel analogues designed as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with potential antitumor activity. Compound 2 exhibits potent inhibition against human DHFR, similar to the known TS inhibitor LY231514, while compound 4 shows no activity against human DHFR. Both compounds demonstrate greater potency against E. coli TS than LY231514. Compound 2 is an efficient substrate of human folypolyglutamate synthetase (FPGS), while compound 4 is a poor substrate. Notably, compound 2 exhibits nanomolar GI50 values against over 18 human tumor cell lines.
Relevance: These compounds are structurally related to N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide through their shared pyrimidine core, which is a key pharmacophore in antifolate drugs. Both the pyrrolo[2,3-d]pyrimidine in these compounds and the pyrimidin-4-amine in the target compound are variations of the pyrimidine scaffold and suggest potential for similar binding interactions with TS and DHFR.
Compound Description: LY231514, also known as ALIMTA or MTA, is a clinically utilized antifolate drug that acts as a potent inhibitor of TS. It is effective against various types of cancer. [, ]
Relevance: LY231514 is structurally related to N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide by the presence of a pyrimidine core, a crucial element for antifolate activity. The 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine moiety in LY231514 and the 2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl unit in the target compound represent different substitutions on the pyrimidine scaffold, but their shared presence suggests potential for similar binding interactions within the TS active site. [, ]
Compound Description: AG337 is a nonclassical inhibitor of TS developed to overcome resistance mechanisms that can limit the effectiveness of classical antifolate antimetabolites. AG337 exhibits antitumor effects in preclinical models.
Relevance: While AG337 lacks the exact pyrimidin-4-amine core of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide, it shares a significant structural resemblance through its quinazolinone moiety. This structure incorporates a fused pyrimidine ring system, placing it within the broader category of pyrimidine-based antifolates like the target compound. Both compounds are designed to inhibit TS, albeit with distinct structural features influencing their binding and activity.
Compound Description: HNPC-A9229 is a novel pyrimidin-4-amine fungicide with exceptional activity against various fungal pathogens. It demonstrates superior or comparable fungicidal activity to several commercially available fungicides and exhibits low toxicity to rats.
Relevance: This compound and N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide both belong to the pyrimidin-4-amine class of compounds. They share the pyrimidin-4-amine core structure, suggesting potential similarities in their mechanism of action, even though their target organisms and specific biological activities differ.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.